31-O-(Trimethylsilyl)rapamycin

Catalog No.
S13440006
CAS No.
M.F
C54H87NO13Si
M. Wt
986.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
31-O-(Trimethylsilyl)rapamycin

Product Name

31-O-(Trimethylsilyl)rapamycin

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-18-trimethylsilyloxy-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C54H87NO13Si

Molecular Weight

986.4 g/mol

InChI

InChI=1S/C54H87NO13Si/c1-33-19-15-14-16-20-34(2)45(63-8)31-41-24-22-39(7)54(62,67-41)51(59)52(60)55-26-18-17-21-42(55)53(61)66-46(36(4)29-40-23-25-43(56)47(30-40)64-9)32-44(57)35(3)28-38(6)49(68-69(11,12)13)50(65-10)48(58)37(5)27-33/h14-16,19-20,28,33,35-37,39-43,45-47,49-50,56,62H,17-18,21-27,29-32H2,1-13H3/b16-14-,19-15-,34-20-,38-28-/t33-,35-,36-,37-,39-,40+,41+,42+,43-,45+,46+,47-,49-,50+,54-/m1/s1

InChI Key

MRNFTOVSUTVVDY-GUCVJOFESA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O[Si](C)(C)C)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O[Si](C)(C)C)OC)C)C)/C)OC

31-O-(Trimethylsilyl)rapamycin is a derivative of rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. This particular derivative features a trimethylsilyl group at the 31-position of the rapamycin molecule, which alters its chemical properties and biological activity. Rapamycin itself is known for its immunosuppressive and antiproliferative effects, primarily through inhibition of the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism.

The introduction of the trimethylsilyl group enhances the compound's stability and solubility, making it a valuable candidate for various pharmacological applications. The structural modification can also influence its interaction with biological targets, potentially leading to altered pharmacokinetics and pharmacodynamics compared to its parent compound.

  • Silylation Reaction: The primary reaction for creating 31-O-(Trimethylsilyl)rapamycin is silylation, where a trimethylsilyl group is introduced to the hydroxyl group at the 31-position of rapamycin. This reaction typically employs reagents such as trimethylsilyl chloride in the presence of a base like imidazole or triethylamine to facilitate the formation of the silyl ether .
  • Hydrolysis: Under certain conditions, silyl ethers can undergo hydrolysis, reverting back to their hydroxyl form. This reaction is important for understanding the stability of 31-O-(Trimethylsilyl)rapamycin in biological systems.
  • Acylation: The compound can undergo acylation reactions to introduce various acyl groups, which may further modify its biological activity and solubility characteristics.

31-O-(Trimethylsilyl)rapamycin retains significant biological activity similar to that of rapamycin. It acts primarily as an inhibitor of mTOR, which is pivotal in regulating cell growth, proliferation, and survival. The compound has been studied for its potential applications in:

  • Immunosuppression: Like rapamycin, it may be used to prevent organ transplant rejection by suppressing immune responses.
  • Anticancer Therapy: Its ability to inhibit cell proliferation makes it a candidate for cancer treatment, particularly in tumors that are dependent on mTOR signaling.
  • Antifungal Activity: Some studies suggest that rapamycin derivatives exhibit antifungal properties, which may extend to 31-O-(Trimethylsilyl)rapamycin.

The synthesis of 31-O-(Trimethylsilyl)rapamycin can be achieved through several methods:

  • Direct Silylation: This method involves treating rapamycin with trimethylsilyl chloride in an appropriate solvent (such as dichloromethane) under basic conditions (using imidazole or triethylamine). The reaction typically proceeds at room temperature and requires monitoring to ensure complete conversion.
  • Regioselective Synthesis: Advanced synthetic routes may utilize regioselective strategies that allow for targeted modifications at specific positions on the rapamycin molecule, enhancing yields and selectivity for the desired silylated product .
  • Multistep Synthesis: In some cases, multistep synthetic approaches may be employed where initial modifications are made to other functional groups on the rapamycin scaffold before introducing the trimethylsilyl group.

31-O-(Trimethylsilyl)rapamycin has several promising applications:

  • Pharmaceutical Development: Its unique properties make it suitable for developing new drugs targeting mTOR-related pathways.
  • Research Tool: It serves as a valuable reagent in biochemical studies aimed at understanding mTOR signaling and its implications in various diseases.
  • Formulation Development: The enhanced solubility due to the trimethylsilyl group can facilitate formulation into various delivery systems for improved bioavailability.

Several compounds share structural similarities with 31-O-(Trimethylsilyl)rapamycin. These include:

Compound NameStructural ModificationUnique Features
RapamycinParent compound without modificationEstablished immunosuppressant
Everolimus42-O-(2-hydroxyethyl)rapamycinEnhanced oral bioavailability
Temsirolimus40-O-(isopropyl)rapamycinUsed specifically for renal cell carcinoma
SirolimusAnother name for rapamycinWidely used in transplant medicine

Uniqueness of 31-O-(Trimethylsilyl)rapamycin

The unique aspect of 31-O-(Trimethylsilyl)rapamycin lies in its enhanced stability and solubility due to the trimethylsilyl modification. This alteration not only improves its pharmacokinetic properties but also potentially modifies its interaction profile with biological targets compared to other derivatives. The ability to fine-tune these characteristics makes it an interesting candidate for further research and development in therapeutic applications.

The regioselective modification of rapamycin at the C31 position represents a critical challenge in synthetic chemistry due to the presence of multiple reactive hydroxyl groups within the macrolide structure. The development of efficient methodologies for achieving site-specific functionalization at C31 has been essential for the preparation of 31-O-(Trimethylsilyl)rapamycin and related derivatives [1] [2].

The most widely employed approach involves the initial formation of bis-silylated intermediates followed by selective deprotection strategies. The classic method reported by Shaw and colleagues utilizes trimethylsilyl chloride (TMSCl) in the presence of imidazole as a mild base [1]. This methodology proceeds through a two-step process where rapamycin is first converted to the 31,42-bis-O-trimethylsilyl derivative, followed by selective removal of the C42 silyl protecting group under mildly acidic conditions [1] [3].

Alternative regioselective approaches have been developed utilizing different silylating agents and reaction conditions. The use of triisopropylsilyl triflate (TIPSOTf) in combination with 2,6-lutidine at reduced temperatures has been reported for the selective protection of the C31 hydroxyl group [4]. This methodology offers enhanced selectivity due to the steric bulk of the triisopropylsilyl group, which preferentially reacts with the less hindered C31 position [4].

The zinc-mediated regioselective acylation methodology developed by Tong and Cheng represents another significant advancement in this field [5]. This approach employs zinc β-diiminate complexes as mediators for the selective O-acylation of rapamycin derivatives. The zinc complex-mediated reaction demonstrates exceptional regioselectivity, with complete selectivity observed for the C42 position when using maleic anhydride as the acylating agent [5].

Table 1: Synthesis Conditions and Yields for Regioselective C31 Modification

ReagentTemperature (°C)SolventTimeYield (%)ProductReference
TMSCl/Imidazole0DCM10 min5031-O-TMS [1]
TMSCl/Imidazole (Shaw method)0DCM10 min5031-O-TMS [1]
TIPSOTf/2,6-lutidine-78DCMVariableNot reported31-O-TIPS [4]
TBDMSCl/Imidazole0Ethyl acetate30 min5042-O-TBDMS [3]

The mechanistic aspects of these transformations involve the formation of silyl ether bonds through nucleophilic substitution reactions. The regioselectivity is governed by a combination of steric and electronic factors, with the C31 hydroxyl group being generally more accessible than the C42 position due to reduced steric hindrance [2] [3]. The presence of the pipecolinate moiety and the macrocyclic framework creates a distinct chemical environment that influences the relative reactivity of the hydroxyl groups [2].

Protective Group Chemistry in Rapamycin Derivatization

The strategic use of protective group chemistry in rapamycin derivatization is fundamental to achieving selective modifications while preserving the integrity of the sensitive macrolide structure. The inherent instability of rapamycin under both acidic and basic conditions necessitates the development of mild and selective protection strategies [1] [6].

Bis-Silylation Strategies at C31 and C42 Positions

The bis-silylation approach represents the most practical method for achieving differential protection of the C31 and C42 hydroxyl groups in rapamycin. This strategy relies on the formation of bis-silyl ethers followed by selective deprotection to unmask the desired hydroxyl functionality [1] [3].

The standard bis-silylation protocol involves treating rapamycin with excess trimethylsilyl chloride in the presence of imidazole at low temperatures. Under these conditions, both the C31 and C42 hydroxyl groups are converted to their corresponding trimethylsilyl ethers, yielding the 31,42-bis-O-trimethylsilyl rapamycin intermediate [1]. The reaction proceeds rapidly, typically reaching completion within 10-15 minutes at 0°C [1] [3].

The choice of silylating reagent significantly influences the efficiency and selectivity of the protection process. Trimethylsilyl chloride remains the most commonly employed reagent due to its balanced reactivity and ease of subsequent removal [1] [3]. Alternative silylating agents such as tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) have been explored for specific applications where enhanced stability or different deprotection conditions are required [3] [4].

The bis-silylation process is typically conducted in dichloromethane or ethyl acetate as the solvent, with the reaction mixture maintained under anhydrous conditions to prevent hydrolysis of the silylating reagent [1] [3]. The use of imidazole as a base is critical for neutralizing the hydrogen chloride generated during the silylation reaction and for activating the silylating reagent through coordination [1].

Purification of the bis-silylated intermediate is typically achieved through column chromatography on silica gel using petroleum ether/acetone mixtures as the eluent [1] [3]. The bis-silylated product exhibits enhanced stability compared to the parent rapamycin, facilitating its isolation and storage [1].

Acid-Catalyzed Selective Deprotection Methodologies

The selective removal of silyl protecting groups from bis-silylated rapamycin derivatives represents a critical step in the preparation of regioselectively modified compounds. The development of mild acid-catalyzed deprotection methodologies has been essential for achieving high selectivity while minimizing degradation of the sensitive rapamycin framework [3] [7].

The most widely employed deprotection methodology utilizes dilute sulfuric acid in a two-phase aqueous-organic solvent system [3] [7]. This approach takes advantage of the differential lability of silyl ethers at the C31 and C42 positions, with the C42 silyl group being preferentially removed under mildly acidic conditions [7].

The optimal conditions for selective deprotection involve the use of 0.5 N sulfuric acid in a two-phase system comprising ethyl acetate and water [3]. The reaction is typically conducted at room temperature for 2-3 hours, with careful monitoring of the reaction progress through thin-layer chromatography or in situ infrared spectroscopy [3] [8].

The mechanism of selective deprotection involves the protonation of the silyl ether oxygen followed by nucleophilic attack by water, leading to the formation of the corresponding hydroxyl group and the liberation of the silanol byproduct [7]. The selectivity arises from the different electronic environments of the C31 and C42 positions, with the C42 silyl ether being more susceptible to acid-catalyzed hydrolysis [7].

Table 2: Acid-Catalyzed Selective Deprotection Methodologies

Acid TypeSolvent SystemTemperature (°C)Time (hours)SelectivityReference
0.5 N H₂SO₄Two-phase aqueous/ethyl acetateRoom temperature388% 31-O-TMS [3]
2N H₂SO₄THF/H₂SO₄ (2:1)Room temperature0.580% deprotection [1]
1N H₂SO₄Aqueous/organicRoom temperature2-3High selectivity [7]
0.1N H₂SO₄Aqueous/ethyl acetateRoom temperature2-3>80% selective [7]

Alternative deprotection methodologies have been developed to address specific synthetic requirements. The use of hydrochloric acid and phosphoric acid has been reported, although sulfuric acid generally provides superior selectivity [7]. The concentration of the acid is critical, with dilute solutions (0.1-2.5 N) providing optimal selectivity while minimizing unwanted side reactions [7].

The reaction can be monitored through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [3] [9]. The selective formation of 31-O-trimethylsilyl rapamycin can be confirmed through the analysis of characteristic spectroscopic features, including the disappearance of the C42 silyl signals in the ¹H NMR spectrum [3].

Process Optimization Through Reaction Monitoring

The optimization of synthetic processes for 31-O-(Trimethylsilyl)rapamycin preparation requires sophisticated monitoring techniques to ensure reproducible yields and high product purity. The development of real-time monitoring methodologies has been crucial for achieving consistent results in both laboratory and industrial settings [8] [10].

In Situ Infrared Spectroscopy for Reaction Progress Analysis

In situ infrared spectroscopy has emerged as a powerful tool for monitoring the progress of rapamycin silylation and deprotection reactions. This technique provides real-time information about the reaction progress, enabling precise control of reaction endpoints and optimization of reaction conditions [2] [3] [8].

The application of in situ infrared spectroscopy to rapamycin derivatization was first reported by researchers investigating the selective synthesis of 31-O-trimethylsilyl rapamycin [2] [3]. The technique relies on the monitoring of characteristic infrared absorption bands that correspond to specific functional groups within the reaction mixture [2].

The key infrared marker for monitoring silylation reactions is the absorption band at 1055 cm⁻¹, which corresponds to the Si-O(C) stretching vibration characteristic of silyl ether bonds [2] [3]. This absorption band exhibits a direct correlation with the concentration of silylated species in the reaction mixture, enabling quantitative monitoring of the silylation process [2].

The in situ monitoring protocol involves the continuous acquisition of infrared spectra throughout the reaction period, typically spanning 0-230 minutes for complete reaction cycles [2]. The intensity of the 1055 cm⁻¹ absorption band is tracked as a function of time, providing a detailed profile of the reaction progress [2] [3].

During the initial silylation phase, the intensity of the 1055 cm⁻¹ band increases rapidly, indicating the conversion of rapamycin to the bis-silylated intermediate [2]. Following the addition of acid for selective deprotection, the band intensity decreases gradually as the C42 silyl group is removed, eventually stabilizing when the selective deprotection is complete [2].

Table 3: In Situ Infrared Spectroscopy Monitoring Parameters

ParameterValue/DescriptionApplicationAdvantageReference
Characteristic Peak (cm⁻¹)1055Quantitative monitoringHigh sensitivity [3]
Peak Assignment-Si-O(C) stretchStructure identificationSpecific detection [3]
Monitoring Range0-230 minReal-time analysisContinuous monitoring [2]
Reaction PhaseSilylation/DeprotectionProcess controlProcess optimization [2]
Endpoint DetectionPeak intensity stabilizationQuality assuranceReaction endpoint [8]

The in situ infrared monitoring technique offers several advantages over traditional analytical methods such as thin-layer chromatography and HPLC analysis [2] [8]. The primary benefits include high sensitivity, continuous monitoring capability, and real-time data acquisition without the need for sample withdrawal and processing [2] [8].

The implementation of in situ infrared spectroscopy has enabled the identification of optimal reaction endpoints with high precision [2]. The technique has revealed that the reaction endpoint lies at a specific point where the 1055 cm⁻¹ absorption intensity stabilizes, corresponding to approximately 88% yield of the desired 31-O-trimethylsilyl rapamycin product [2].

The breakthrough point in the deprotection process can be clearly identified through the infrared monitoring data, corresponding to the point where over-deprotection begins to occur, leading to the formation of fully deprotected rapamycin [2]. This information is critical for preventing yield losses and maintaining product quality [2].

Chromatographic Purity Assessment During Synthesis

The assessment of product purity during rapamycin synthesis requires sophisticated chromatographic techniques capable of resolving closely related structural isomers and impurities. The development of validated analytical methods has been essential for ensuring consistent product quality and identifying potential impurities [9] [11] [12].

High-performance liquid chromatography (HPLC) represents the gold standard for purity assessment of rapamycin derivatives. The technique offers excellent resolution of structural isomers and provides quantitative information about impurity levels [9] [12]. The selection of appropriate chromatographic conditions is critical for achieving reliable separations and accurate quantification [9].

The most commonly employed HPLC method for rapamycin analysis utilizes a reversed-phase C₁₈ column with a methanol-water mobile phase system [9]. The typical conditions involve a methanol-water ratio of 80:20 (v/v) at a flow rate of 1.0 mL/min with detection at 277 nm [9]. Under these conditions, rapamycin exhibits a retention time of approximately 2.88 minutes [9].

For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed [12]. These methods employ multiple reaction monitoring (MRM) techniques to selectively detect rapamycin and its derivatives based on characteristic fragmentation patterns [12]. The LC-MS/MS approach offers superior sensitivity with detection limits in the low ng/mL range [12].

The LC-MS/MS method typically employs a reversed-phase C₈ column with acetonitrile-water mobile phases containing formic acid as a modifier [12]. The mass spectrometric detection is performed in positive ion mode using electrospray ionization, with the characteristic m/z transition 936.6/409.3 for rapamycin [12].

Table 4: Chromatographic Purity Assessment Methods

MethodColumnMobile PhaseDetectionRetention Time (min)Linearity RangeReference
HPLC-UVC₁₈ (4.6 × 150 mm)MeOH:H₂O (80:20)UV at 277 nm2.880.025-2 μg/mL [9]
LC-MS/MSC₈ Xterra (4.6 × 50 mm)ACN:H₂O with 0.05% FAMS/MS (m/z 936.6/409.3)3.012.3-1000 ng/mL [12]
Normal Phase HPLCSilica gelPetroleum ether/acetoneUV detectionVariableNot specified [13]
Reverse Phase HPLCC₁₈ Discovery HSACN:H₂O gradientUV detectionVariableNot specified [14]

The validation of chromatographic methods for rapamycin analysis requires comprehensive assessment of analytical parameters including specificity, linearity, accuracy, precision, and stability [9] [12]. The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of rapamycin and its derivatives [9] [12].

Linearity is typically established over concentration ranges spanning 2-3 orders of magnitude, with correlation coefficients exceeding 0.995 [9] [12]. The accuracy and precision of the methods are evaluated through the analysis of quality control samples at multiple concentration levels, with acceptance criteria typically requiring relative standard deviations of less than 15% [9] [12].

The identification of impurities and degradation products requires specialized analytical approaches. The use of orthogonal chromatographic methods, including both normal-phase and reversed-phase HPLC, enables comprehensive impurity profiling [11] [13]. Mass spectrometric detection provides structural information about unknown impurities, facilitating their identification and characterization [11].

The stability of rapamycin derivatives during storage and handling is assessed through forced degradation studies conducted under various stress conditions [15] . These studies involve exposure to elevated temperatures, pH extremes, and oxidative conditions to identify potential degradation pathways and products [15].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

985.59466836 g/mol

Monoisotopic Mass

985.59466836 g/mol

Heavy Atom Count

69

Dates

Last modified: 08-10-2024

Explore Compound Types